molecular formula C8H4BrClF3NO B1380931 2-Bromo-1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone CAS No. 856245-54-0

2-Bromo-1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone

Cat. No. B1380931
M. Wt: 302.47 g/mol
InChI Key: FCJKIKJRFCJROU-UHFFFAOYSA-N
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Description

“2-Bromo-1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone” is a chemical compound that belongs to the class of organic compounds known as trifluoromethylpyridines . These are organofluorine compounds that contain a pyridine ring substituted with a trifluoromethyl group .


Synthesis Analysis

Trifluoromethylpyridines, including “2-Bromo-1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone”, are synthesized using various methods . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase .


Molecular Structure Analysis

The molecular structure of “2-Bromo-1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone” consists of a pyridine ring substituted with a bromo, chloro, and trifluoromethyl group . The InChI code for this compound is 1S/C6H2BrClF3N/c7-5-4(8)1-3(2-12-5)6(9,10)11/h1-2H .

Scientific Research Applications

Synthesis Methods

  • 2-Bromo-1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone and its derivatives have been synthesized for various research purposes. For instance, a study demonstrated the synthesis of 1-(6-Bromo-pyridin-3-yl)-ethanone, utilizing 2,5-dibromo-pyridine as the starting material. This process involved reactions like magnesium halide exchange and nucleophilic substitution, achieving an overall yield of 81% (Jin, 2015).

Chemical Transformations and Reactions

  • The compound has been utilized in studying the formation of pyridylcarbene intermediates. For example, bromo-3-methyl-(1,2,3)triazolo(1,5-a)pyridine decomposed to form pyridylcarbene, which led to the formation of various pyridine derivatives including 1-(6-bromopyridin-2-yl)ethanone (Abarca et al., 2006).
  • Another study involved sodium dithionite-initiated coupling of 1-bromo-1-chloro-2,2,2-trifluoro-ethane with pyrroles, yielding 5-(trifluoromethyl)dipyrromethanes as the main product (Dmowski et al., 2003).

Biological Applications

  • Certain derivatives of 2-Bromo-1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone have demonstrated significant biological activities. For instance, novel dienone pyridine ethanone curcumin analogues synthesized through nucleophilic substitution reactions showed tumor growth inhibition and antiangiogenic effects in vivo (Chandru et al., 2008).

Spectroscopic and Theoretical Studies

  • Studies have also been conducted on the spectroscopic characterization of related compounds like 5-Bromo-2-(trifluoromethyl)pyridine, employing techniques like FT-IR and NMR spectroscopy. Theoretical studies like density functional theory (DFT) were used for understanding the molecular structure and properties (Vural & Kara, 2017).

properties

IUPAC Name

2-bromo-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClF3NO/c9-2-6(15)7-5(10)1-4(3-14-7)8(11,12)13/h1,3H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCJKIKJRFCJROU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C(=O)CBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone

Synthesis routes and methods I

Procedure details

To 0.82 g of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanone in 10 ml of tetrahydrofuran, 1.38 g of trimethylphenylammonium tribromide was added, and the mixture was stirred at room temperature for 16 hours. After completion of the reaction, the precipitated solid was filtered off through celite, and the solvent was evaporated under reduced pressure. The resulting residue was purified by silica gel column chromatography using diethyl ether as the eluent to obtain 1.43 g of the desired product as a brown oil. The oil was used in the next step without further purification.
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Synthesis routes and methods II

Procedure details

To a solution of 16.6 g (0.074 mol) of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethanone in 150 ml of dry tetrahydrofuran, were added portionwise at room temperature 27.8 g (0.074 mol) of phenyltrimethylammonium tribromide. The solution was stirred for 3 hours at room temperature. The formed solid was removed by filtration and the mother liquors were concentrated under vacuum. The resulting orange oil (32.7 g) was purified by flash chromatography on silica gel (eluent:heptane/dichloromethane 3:1) to give 2-bromo-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethanone: 10.4 g (46%) as a yellow oil.
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16.6 g
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27.8 g
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150 mL
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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